cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
Overview
Description
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride: is a bicyclic anhydride compound with the molecular formula C9H8O3. It is known for its unique structure, which includes a norbornene ring system with two carboxylic anhydride groups in the exo position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired exo isomer. The reaction mixture is then purified through recrystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and advanced purification techniques such as distillation and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The anhydride groups can be substituted with nucleophiles to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of cis-5-Norbornene-exo-2,3-dicarboxylic acid.
Reduction: Formation of cis-5-Norbornene-exo-2,3-dicarboxylic alcohol.
Substitution: Formation of various amides, esters, and other derivatives.
Scientific Research Applications
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride involves its reactivity with nucleophiles and electrophiles. The anhydride groups are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the strained ring system of the norbornene moiety, which makes the compound more reactive compared to other anhydrides .
Comparison with Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- exo-5-Norbornenecarboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 5-Norbornene-2-endo,3-exo-dicarboxylic acid
- 5-Norbornene-2-carboxylic acid
Comparison: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is unique due to its exo configuration, which imparts different reactivity and properties compared to its endo isomer. The exo isomer is generally more reactive in ring-opening reactions and provides better control in polymerization processes. This makes it a preferred choice in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
(2R,6S)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4?,5?,6-,7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-CYDAGYADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1[C@@H]3[C@H]2C(=O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-64-6 | |
Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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